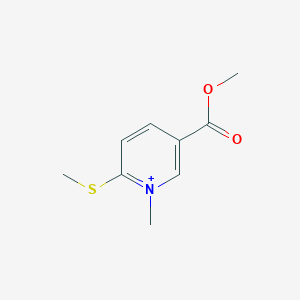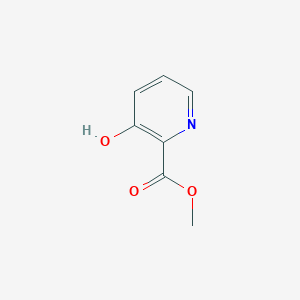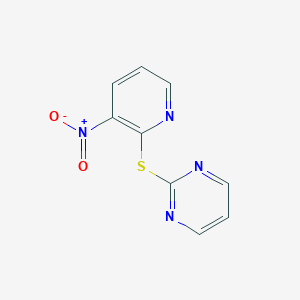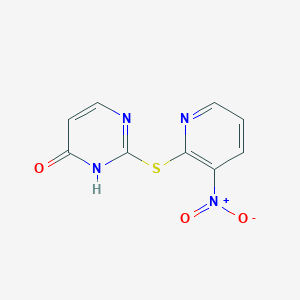![molecular formula C22H26N2O3S2 B186449 2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one CAS No. 6146-36-7](/img/structure/B186449.png)
2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound with a pyrimidine ring fused to a thieno ring, which has potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that play a role in the progression of various diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that the compound has a significant effect on the biochemical and physiological processes of the body. It has been reported to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. The compound has also been shown to have antioxidant properties, which can help protect against oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one in lab experiments is its potential for drug development. Its ability to inhibit specific enzymes or proteins makes it a promising lead compound for drug discovery. However, one of the limitations is the lack of information on its toxicity and side effects, which can hinder its use in clinical trials.
Direcciones Futuras
There are several future directions for research on 2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one. One direction is to study its potential for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential for use in the treatment of infectious diseases caused by bacteria and fungi. Additionally, further research can be carried out to determine its toxicity and side effects, which can help in the development of safe and effective drugs.
Métodos De Síntesis
The synthesis of 2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one involves the reaction of 4-methoxybenzaldehyde, butyl mercaptan, and 2,6-dimethylthiopyrimidine-4,5-diamine in the presence of a catalyst. The process is carried out in a solvent at a specific temperature and pressure to obtain the desired compound.
Aplicaciones Científicas De Investigación
The compound has potential applications in medicinal chemistry, where it can be used as a lead compound for drug discovery and development. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
6146-36-7 |
|---|---|
Nombre del producto |
2-(butylsulfanyl)-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one |
Fórmula molecular |
C22H26N2O3S2 |
Peso molecular |
430.6 g/mol |
Nombre IUPAC |
5-butylsulfanyl-4-(4-methoxyphenyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C22H26N2O3S2/c1-5-6-11-28-21-23-19-18(16-12-22(2,3)27-13-17(16)29-19)20(25)24(21)14-7-9-15(26-4)10-8-14/h7-10H,5-6,11-13H2,1-4H3 |
Clave InChI |
SOQHOVFKQPKHFG-UHFFFAOYSA-N |
SMILES |
CCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=C(C=C4)OC |
SMILES canónico |
CCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



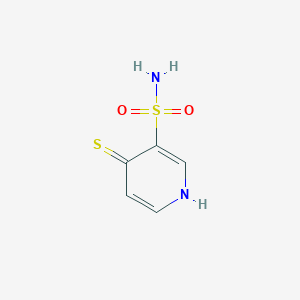
![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)



![6-[3-(Trifluoromethyl)anilino]pyridine-3-sulfonamide](/img/structure/B186374.png)
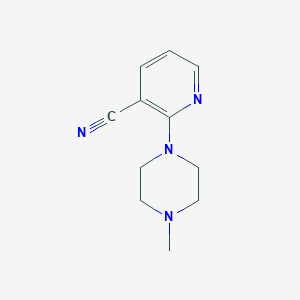
![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)
